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Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)aminopyridine

CAS No.: 19068-80-5

Cat. No.: B098001

Get Quote

Executive Summary
2-(3-Hydroxypropyl)aminopyridine (also known as 3-(pyridin-2-ylamino)propan-1-ol) is a

critical bifunctional building block in medicinal chemistry.[1] It serves as a pharmacophore

scaffold in the development of thrombin inhibitors (e.g., Dabigatran etexilate intermediates) and

various kinase inhibitors.

This guide details two distinct synthetic pathways:

Method A (Direct Nucleophilic Aromatic Substitution): The preferred route for small-to-

medium scale research, utilizing 2-fluoropyridine for high reactivity and purity.[1]

Method B (Michael Addition-Reduction): A cost-effective route for industrial scale-up,

avoiding expensive halogenated precursors.[1]

Retrosynthetic Analysis
The structural disconnection of the target molecule reveals two primary logical precursors. The

choice of pathway depends on material cost versus step-count efficiency.[1]
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Figure 1: Retrosynthetic analysis showing S_NAr and Reduction pathways.
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Method A: Direct SnAr (Recommended for
Research)
This method utilizes the high electrophilicity of 2-fluoropyridine to facilitate substitution under

mild conditions.[1] While 2-chloropyridine is cheaper, it requires significantly higher

temperatures (

) and often results in lower yields due to polymerization or incomplete conversion.

Reaction Scheme
The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of

the fluoride ion.

Figure 2: Nucleophilic Aromatic Substitution Mechanism.
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Experimental Protocol
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Reagents:

2-Fluoropyridine (1.0 equiv)[1][2]

3-Amino-1-propanol (2.5 equiv) - Excess acts as base and solvent co-factor.[1]

DMSO (Dimethyl sulfoxide) - Solvent.[1][3]

Base: DIPEA or K2CO3 (Optional if amine excess is used, but K2CO3 is recommended to

scavenge HF).

Step-by-Step Procedure:

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Flush with nitrogen.[1][4]

Charging: Add 2-fluoropyridine (1.7 mmol, ~165 mg) and DMSO (3 mL).

Addition: Add 3-amino-1-propanol (4.25 mmol, 0.32 mL) dropwise at room temperature.

Reaction: Heat the mixture to 90°C in an oil bath. Stir for 12–16 hours.[1]

Monitoring: Check via TLC (DCM:MeOH 9:1) or LC-MS.[1] The starting fluoride should be

consumed completely.

Workup:

Cool to room temperature.[2][3][5]

Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and

excess amino alcohol.

Wash the organic layer with Brine (10 mL).

Dry over anhydrous

, filter, and concentrate under reduced pressure.
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Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash

column chromatography (Silica gel, 0-10% MeOH in DCM).

Yield Expectation: 85–95% Physical State: Pale yellow viscous oil or low-melting solid.[1]

Method B: Michael Addition-Reduction (Scale-Up
Route)[1]
For kilogram-scale synthesis, 2-fluoropyridine is cost-prohibitive.[1] This route uses the

commodity chemical 2-aminopyridine.[1][6][7]

Workflow Overview
Michael Addition: 2-Aminopyridine reacts with Ethyl Acrylate to form the ester intermediate.

[1]

Reduction: The ester is reduced to the alcohol using Lithium Aluminum Hydride (

).

Experimental Protocol
Step 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[1]

Reactants: Mix 2-aminopyridine (100 g) and Absolute Ethanol (100 mL).

Addition: Add Ethyl Acrylate (113 mL) and a catalytic amount of Trifluoromethanesulfonic

acid (or Acetic Acid/Reflux).

Reflux: Heat to reflux (approx. 80-100°C internal temp) for 16–20 hours under

.

Isolation: Concentrate under reduced pressure. Recrystallize from Petroleum Ether/Ethyl

Acetate to obtain white laminar crystals.[1]

Yield: ~83%

Purity: >99% (HPLC)
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Step 2: Reduction to Target Alcohol
Setup: Dry THF (Tetrahydrofuran) in a 3-neck flask under Nitrogen at 0°C.

Reagent: Add

(1.5 equiv) carefully (exothermic).

Addition: Dissolve the ester from Step 1 in THF and add dropwise to the hydride suspension.

Quench: After 4 hours at RT, quench using the Fieser method (Water, 15% NaOH, Water).

Filtration: Filter the aluminum salts through a Celite pad.

Concentration: Evaporate solvent to yield the target 2-(3-Hydroxypropyl)aminopyridine.

Characterization & Quality Control
Analytical Data Profile
Verify the product using the following expected signals.

Technique Expected Signals / Parameters

1H NMR (400 MHz, CDCl3)

8.05 (d, 1H, Py-H6), 7.40 (t, 1H, Py-H4), 6.55

(m, 1H, Py-H5), 6.40 (d, 1H, Py-H3), 4.80 (br s,

1H, NH), 3.75 (t, 2H,

-OH), 3.40 (q, 2H, NH-

), 1.80 (quint, 2H, C-

-C).

MS (ESI) m/z

Appearance
Clear to pale yellow oil; may crystallize upon

standing at -20°C.

Comparative Method Analysis
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Feature Method A (SnAr) Method B (Michael-Red)

Reagent Cost High (Fluoro-pyridine) Low (Aminopyridine)

Step Count 1 Step 2 Steps

Atom Economy High Moderate (Ester waste)

Scalability < 100g > 1 kg

Key Hazard HF generation (trace) (Pyrophoric)

References
SnAr Reactions of 2-Fluoropyridine

Catalytic Concerted SnAr Reactions of Fluoroarenes. Journal of the American Chemical
Society. (Demonstrates high reactivity of 2-fluoropyridine with amino-alcohols).

Michael Addition Route (Dabigatran Intermediate)

Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.[1] Patent CN104926717A.

[1] (Detailed protocol for the ester precursor).

General Pyridine Amination

Nucleophilic Aromatic Substitution of 2-Halopyridines.[1] ChemRxiv.[1] (Comparison of

chloro- vs fluoro-pyridine reactivity).

Target Compound Pharmacophore

Synthesis and pharmacological activities of 2-(3'-substituted-2'-

hydroxypropylamino)pyridines.[1][5][8] PubMed.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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